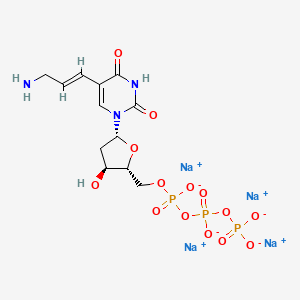

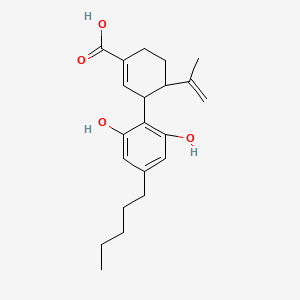

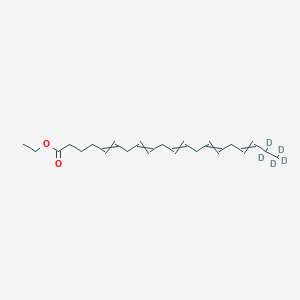

![molecular formula C38H48N4O9 B10854107 4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)

4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ERX-41 is a novel compound that has shown significant promise in the treatment of various hard-to-treat cancers, including triple-negative breast cancer (TNBC). This compound was developed by scientists at the University of Texas Health Science Center at San Antonio and has demonstrated potent anti-cancer activity by targeting a previously unrecognized vulnerability in cancer cells .

Preparation Methods

ERX-41 is synthesized using structure-based rational drug design, a method that involves designing small molecules to target specific protein-protein interactions in cells . The exact synthetic routes and reaction conditions for ERX-41 are proprietary and have not been fully disclosed in the public domain. it is known that the compound is an oligobenzamide, which suggests that its synthesis involves the formation of amide bonds between benzene rings .

Chemical Reactions Analysis

ERX-41 undergoes several types of chemical reactions, primarily involving its interaction with cellular proteins. The compound binds to lysosomal acid lipase A (LIPA), a protein found in the endoplasmic reticulum, which is responsible for processing and folding proteins . This binding induces significant endoplasmic reticulum stress within cancer cells, leading to apoptosis (programmed cell death) . The major products formed from these reactions are apoptotic cancer cells, which are effectively eliminated by the body’s immune system .

Scientific Research Applications

ERX-41 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying protein-protein interactions and the effects of endoplasmic reticulum stress on cellular function . In biology, ERX-41 is used to investigate the mechanisms of cancer cell proliferation and apoptosis . In medicine, the compound is being explored as a potential therapeutic agent for various types of cancer, including TNBC, pancreatic cancer, glioblastoma, and ovarian cancer . Its high therapeutic index and safety profile make it a promising candidate for clinical translation .

Mechanism of Action

ERX-41 exerts its effects by binding to lysosomal acid lipase A (LIPA) in the endoplasmic reticulum . This binding disrupts the protein folding process, leading to an accumulation of misfolded proteins and increased endoplasmic reticulum stress . The stress triggers the activation of the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD) pathways, ultimately causing apoptosis in cancer cells . This mechanism is particularly effective in cancer cells with high levels of endoplasmic reticulum stress, such as TNBC .

Comparison with Similar Compounds

ERX-41 is unique in its ability to target lysosomal acid lipase A (LIPA) and induce endoplasmic reticulum stress in cancer cells . Similar compounds include ERX-11, which targets the estrogen receptor in breast cancer cells . ERX-41 has shown greater efficacy in killing triple-negative breast cancer cells compared to ERX-11 . Other similar compounds include small-molecule inhibitors that target protein-protein interactions in cancer cells, but ERX-41’s unique mechanism of action and high therapeutic index set it apart from these compounds .

References

Properties

Molecular Formula |

C38H48N4O9 |

|---|---|

Molecular Weight |

704.8 g/mol |

IUPAC Name |

4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C38H48N4O9/c1-23(2)21-50-33-18-26(36(44)39-29-11-6-25(5)7-12-29)8-13-30(33)40-37(45)27-9-14-31(34(19-27)51-22-24(3)4)41-38(46)28-10-15-32(42(47)48)35(20-28)49-17-16-43/h8-10,13-15,18-20,23-25,29,43H,6-7,11-12,16-17,21-22H2,1-5H3,(H,39,44)(H,40,45)(H,41,46) |

InChI Key |

QOYORXKDWMJNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC(=O)C3=CC(=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])OCCO)OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

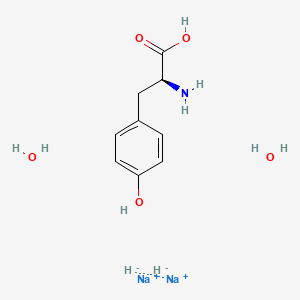

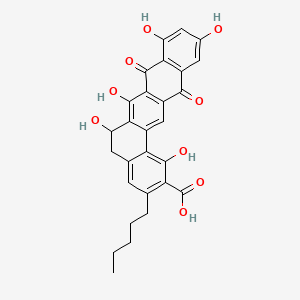

![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)

![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)

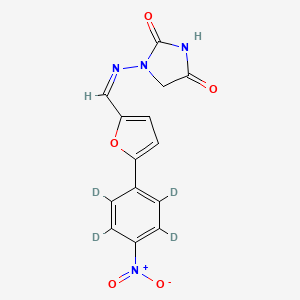

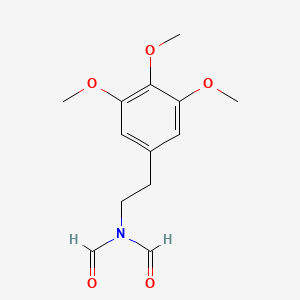

![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)